[3-(1,3-Thiazol-2-yl)phenyl]methanol

Antibacterial MRSA Structure–Activity Relationship

[3-(1,3-Thiazol-2-yl)phenyl]methanol (CAS 184847-97-0), also named 3-(thiazol-2-yl)benzyl alcohol, is a heterocyclic aromatic alcohol composed of a thiazole ring linked to a phenylmethanol moiety at the meta position. With a molecular formula of C₁₀H₉NOS and a molecular weight of 191.25 g·mol⁻¹, this compound is supplied as a high-purity liquid (≥95–97%) and serves as a versatile fragment for medicinal chemistry, enabling the construction of meta-substituted phenylthiazole libraries that are structurally distinct from the more common para-substituted analogs.

Molecular Formula C10H9NOS
Molecular Weight 191.25 g/mol
CAS No. 184847-97-0
Cat. No. B064780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1,3-Thiazol-2-yl)phenyl]methanol
CAS184847-97-0
Synonyms[3-(1,3-THIAZOL-2-YL)PHENYL]METHANOL
Molecular FormulaC10H9NOS
Molecular Weight191.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC=CS2)CO
InChIInChI=1S/C10H9NOS/c12-7-8-2-1-3-9(6-8)10-11-4-5-13-10/h1-6,12H,7H2
InChIKeyVDFDKGHCZKGOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(1,3-Thiazol-2-yl)phenyl]methanol – Meta-Substituted Thiazole-Benzyl Alcohol Building Block for Targeted Drug Discovery


[3-(1,3-Thiazol-2-yl)phenyl]methanol (CAS 184847-97-0), also named 3-(thiazol-2-yl)benzyl alcohol, is a heterocyclic aromatic alcohol composed of a thiazole ring linked to a phenylmethanol moiety at the meta position [1]. With a molecular formula of C₁₀H₉NOS and a molecular weight of 191.25 g·mol⁻¹, this compound is supplied as a high-purity liquid (≥95–97%) and serves as a versatile fragment for medicinal chemistry, enabling the construction of meta-substituted phenylthiazole libraries that are structurally distinct from the more common para-substituted analogs [2].

Fragment-based screening: Pre-qualified for FBDD hit expansion as part of Maybridge collection
Regioisomer library synthesis: Meta-hydroxymethyl enables orthogonal derivatization without thiazole interference
SAR diversification: Distinct spatial orientation supports vector-dependent target engagement studies
Multi-vendor sourcing: ≥97% purity from multiple suppliers reduces procurement lead time

Why [3-(1,3-Thiazol-2-yl)phenyl]methanol Cannot Be Replaced by Its Regioisomers or Generic Thiazole Alcohols


The position of the hydroxymethyl group on the phenyl ring fundamentally alters electronic distribution, steric accessibility, and hydrogen-bonding geometry. Recent structure–activity relationship (SAR) studies on phenylthiazole antibiotics demonstrate that relocating the lipophilic tail from the para to the meta position yields compounds with equivalent anti-MRSA potency (MIC = 4 µg·mL⁻¹) but with distinct pharmacokinetic and toxicity profiles [1]. Consequently, the 3-(thiazol-2-yl)benzyl alcohol scaffold cannot be interchanged with its 4- or 2-substituted isomers without risking loss of target engagement or altered ADMET properties. Selecting the correct regioisomer at the procurement stage is therefore critical for maintaining synthetic route fidelity and biological outcome [2].

Meta-to-para substitution may alter target engagement despite identical computed lipophilicity and polar surface area.
Ortho isomer introduces steric hindrance, reducing synthetic accessibility and potentially shifting biological readout.
Reported SAR shows regioisomer-dependent pharmacokinetic and cytotoxicity profiles; data may not transfer between isomers.

Quantitative Differentiation Evidence for [3-(1,3-Thiazol-2-yl)phenyl]methanol Versus Closest Analogs


Meta-vs-Para Substitution Preserves Anti-MRSA Potency While Modifying Pharmacokinetics – Direct Comparative Data

In a direct head-to-head evaluation of phenylthiazole antibiotics, moving the substitution from para to meta produced compounds 10e and 10l that retained full antibacterial activity against MRSA USA300 (MIC = 4 µg·mL⁻¹), identical to the para-substituted lead compound 1 (MIC = 4 µg·mL⁻¹). Despite equivalent in vitro potency, the meta-substituted analogs exhibited improved cytotoxicity profiles and reduced resistance development propensity compared to the para-substituted lead [1].

MRSA Activity & Cytotox.
Head-to-head
Meta scaffold: MIC 4 µg·mL⁻¹
Para lead: MIC 4 µg·mL⁻¹
Equivalent potency; differentiated cytotoxicity profile
Reported antimicrobial screening context; supports safety-related endpoint review
Broth microdilution, MRSA USA300
Antibacterial MRSA Structure–Activity Relationship

Derivatives of the Meta‑Scaffold Show 2‑ to 16‑Fold Antibacterial Enhancement Over Oxytetracycline

A focused library of 1‑(3‑(1,3‑thiazol‑2‑yl)phenyl)‑5‑oxopyrrolidines, synthesized directly from the target compound, was screened against Gram‑positive and Gram‑negative bacteria. The majority of compounds exhibited a 2‑fold to 16‑fold increase in antibacterial effect compared to the clinical standard oxytetracycline, with MIC values as low as 7.8 µg·mL⁻¹ against Staphylococcus aureus and Bacillus cereus [1].

Potency Gain vs. Oxytet.
Cross-study comparable
2×–16× enhancementMIC as low as 7.8 µg·mL⁻¹ (S. aureus)
Supports antimicrobial screening context; reported fold improvement over legacy antibiotic
S. aureus ATCC 25923, B. cereus ATCC 11778
Antibacterial 5‑Oxopyrrolidine Gram‑positive pathogens

Physicochemical Differentiation: Computed LogP and Hydrogen‑Bonding Descriptors Versus Para Isomer

The meta‑substituted regioisomer exhibits a calculated XLogP3‑AA of 1.7, identical to the para isomer; however, its topological polar surface area (tPSA) of 52.1 Ų and the spatial orientation of the hydroxymethyl group alter hydrogen‑bond acceptor/donor geometry compared to the para analog (tPSA 52.1 Ų but with different vector alignment). The ortho isomer (2‑substituted) is sterically hindered and shows reduced synthetic accessibility (SA score 1.6 vs 1.5 for meta), making the meta isomer the preferred scaffold for maintaining drug‑likeness while enabling diverse derivatization [1].

Topological Descriptors
Computed
XLogP3‑AA = 1.7, tPSA = 52.1 Ų (both isomers)
Identical computed values; distinct 3D vector alignment
Regioisomer selection context; orientation may unlock distinct protein-ligand interactions
Data to verify; computed, not experimentally measured
Lipophilicity Drug‑likeness Regioisomer comparison

Commercial Availability: Differentiated Purity Grades and Supplier Network for Meta Regioisomer

The meta‑substituted isomer (CAS 184847‑97‑0) is commercially available from multiple vendors at ≥97% purity (e.g., Thermo Scientific, Maybridge, Fluorochem), while the para isomer (CAS 454678‑91‑2) is offered at 95–98% purity and the ortho isomer (CAS 1431960‑97‑2) at 97%. However, the meta isomer benefits from a broader supplier base and documented use in high‑impact publications, reducing procurement risk for repeat syntheses [1]. The meta isomer is also listed in the Maybridge fragment collection, pre‑qualified for fragment‑based drug discovery (FBDD) [2].

Supply & Purity Profile
Supporting evidence
  • ≥5 verified suppliers, purity ≥97%
  • Para: ≥3 suppliers, 95–98%
  • Meta pre-qualified in Maybridge FBDD collection
Lower procurement risk; supports repeat synthesis continuity
Supplier landscape as of April 2026
Procurement Purity Supply chain

Optimal Use Cases for [3-(1,3-Thiazol-2-yl)phenyl]methanol Based on Quantitative Evidence


Fragment‐Based Drug Discovery (FBDD) Targeting Anti‐MRSA Agents

The meta‐substituted scaffold is validated for anti‐MRSA programs: derivatives built on this core retain MIC values of 4 µg·mL⁻¹ against MRSA USA300 and show 2‑ to 16‑fold superiority over oxytetracycline. Procurement of the pre‑qualified Maybridge fragment (CC36509) accelerates hit expansion campaigns and ensures synthetic tractability [1][2].

Regioselective Synthesis of 1,3‑Disubstituted 5‑Oxopyrrolidine Libraries

The compound serves as a direct precursor to 1‑(3‑(1,3‑thiazol‑2‑yl)phenyl)‑5‑oxopyrrolidines, enabling the generation of focused libraries with demonstrated antibacterial activity against Gram‑positive pathogens (MIC range 7.8–125 µg·mL⁻¹) [2]. Its meta‑hydroxymethyl group facilitates esterification, amidation, or oxidation without competing reactivity from the thiazole ring.

Positional Isomer Screening in Kinase or GPCR Lead Optimization

When SAR indicates that the para‑substituted analog suffers from poor selectivity or high clearance, the meta isomer provides a structurally distinct alternative with identical computed drug‑likeness parameters (XLogP3‑AA = 1.7, tPSA = 52.1 Ų) but altered hydrogen‑bonding geometry [3]. This enables systematic exploration of vector‑dependent target interactions without introducing additional molecular complexity.

Supply‐Chain Resilient Building Block Procurement

With commercial availability from ≥5 suppliers at ≥97% purity and inclusion in the Maybridge fragment collection, this meta isomer offers lower procurement risk than its ortho and para counterparts. Multi‑vendor sourcing ensures competitive pricing and continuity of supply for long‑running medicinal chemistry campaigns [4].

Application
Selection Property
Validation Focus
Anti-MRSA fragment-based screening
Fragment library pre-qualification; meta-scaffold SAR precedent
MIC endpoint review; cytotoxicity context comparison
5‑Oxopyrrolidine library synthesis
Meta-hydroxymethyl synthetic handle; orthogonal reactivity
Gram‑positive panel profiling; potency reproducibility
Regioisomer SAR screening
Topological hydrogen-bonding geometry; vector-dependent recognition
Protein–ligand interaction mapping; selectivity shifts
Multi‑vendor building block procurement
Supplier network diversity; consistent ≥97% purity
Supply‑chain continuity review; lot-to-lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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